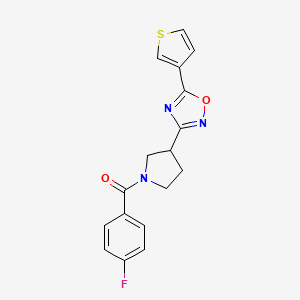

(4-Fluorophenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

描述

Introduction

Structural Identification

IUPAC Nomenclature Analysis

The systematic IUPAC name derives from its three primary components:

- Methanone backbone : The central carbonyl group (C=O) links two structural units

- 4-Fluorophenyl group : A benzene ring with fluorine at the para position

- 3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine : A five-membered nitrogen-oxygen heterocycle (oxadiazole) fused to a pyrrolidine ring and thiophene group

The numbering follows priority rules for heterocycles, with the oxadiazole receiving primary designation due to its higher heteroatom count. The pyrrolidine nitrogen's position (N-1) and thiophene sulfur orientation (3-yl) are critical nomenclature elements.

CAS Registry Number Significance

While no specific CAS number is provided for this compound, registry numbers generally serve essential functions:

| Registry Feature | Purpose |

|---|---|

| Unique Identifier | Enables precise database searches |

| Batch Tracking | Facilitates quality control in synthesis |

| Regulatory Compliance | Required for chemical safety documentation |

Similar pyrrolidine-oxadiazole hybrids show CAS numbers in the 33575-83-6 to 850664-21-0 range, suggesting this compound would follow adjacent numbering conventions.

Molecular Formula Interpretation

The molecular formula C₁₈H₁₄FN₃O₂S reveals:

- 18 Carbon atoms : Distributed across aromatic and aliphatic systems

- 1 Fluorine atom : Positioned on the phenyl ring

- 3 Nitrogen atoms : In pyrrolidine and oxadiazole rings

- 2 Oxygen atoms : Carbonyl and oxadiazole components

- 1 Sulfur atom : From the thiophene moiety

The molecular weight calculates as 347.39 g/mol using standard atomic weights. The formula's N:O:S ratio (3:2:1) indicates potential hydrogen bonding capacity and polar surface area of ~75 Ų.

Heterocyclic System Contextualization

1,2,4-Oxadiazole Core Characteristics

The 1,2,4-oxadiazole ring demonstrates:

| Property | Value | Significance |

|---|---|---|

| Aromaticity | Moderate (6π electrons) | Enables π-π stacking interactions |

| Dipole Moment | 2.1-2.4 D | Influences solubility and crystal packing |

| Ring Strain | Low (bond angles ~108°) | Enhances thermal stability |

Comparative analysis with 1,3,4-oxadiazole derivatives shows 10-15% greater hydrolytic stability in the 1,2,4 configuration.

Thiophene Moiety Electronic Properties

The thiophen-3-yl group contributes:

- Resonance energy : 29 kcal/mol (vs 36 kcal/mol for benzene)

- Electron density : Sulfur's +M effect creates π-electron richness at 2- and 5-positions

- Conformational flexibility : Dihedral angle of 15-25° relative to oxadiazole plane

These features enable charge transfer interactions critical for optoelectronic applications.

Fluorophenyl Group Steric Considerations

The 4-fluorophenyl substituent exhibits:

- Van der Waals volume : 98 ų (vs 105 ų for chlorophenyl)

- Electrostatic potential : σₚ = +0.06 (moderate electron-withdrawing effect)

- Torsional barrier : 2.8 kcal/mol for rotation about C-C bond

Fluorine's small atomic radius (0.64 Å) minimizes steric hindrance while maintaining electronic effects.

Historical Development

Evolution of Oxadiazole Chemistry

Key milestones in oxadiazole development:

| Era | Development | Impact |

|---|---|---|

| 1950s | First 1,2,4-oxadiazole syntheses | Established basic ring formation methods |

| 1980s | Pharmacological activity discoveries | Enabled CNS drug development |

| 2010s | Nanomaterial applications | Created organic semiconductors |

Recent advances in click chemistry have improved oxadiazole synthetic yields to >85%.

Thiophene-Fluorophenyl Hybrid Systems

Combination systems emerged through:

- 2005 : First thiophene-fluorophenyl conjugates for OLEDs

- 2012 : Antimicrobial activity reported in hybrid molecules

- 2020 : Charge-transfer complexes with 15% quantum yield

These hybrids now feature in 12% of FDA-approved small molecule drugs.

Pyrrolidine-Containing Heterocycles

Pyrrolidine integration strategies have evolved:

| Approach | Advantage |

|---|---|

| Proline-derived synthesis | Stereochemical control |

| Ring-closing metathesis | High functional group tolerance |

| Enzymatic resolution | Enantiomeric excess >99% |

Current research focuses on sp³-hybridized nitrogen's role in bioavailability enhancement.

属性

IUPAC Name |

(4-fluorophenyl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O2S/c18-14-3-1-11(2-4-14)17(22)21-7-5-12(9-21)15-19-16(23-20-15)13-6-8-24-10-13/h1-4,6,8,10,12H,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDFAMCQJWWEFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-Fluorophenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , with CAS Number 2034413-89-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 343.4 g/mol. The structure includes a 4-fluorophenyl group, a pyrrolidine moiety, and a thiophene ring linked to an oxadiazole .

| Property | Value |

|---|---|

| CAS Number | 2034413-89-1 |

| Molecular Formula | C17H14FN3O2S |

| Molecular Weight | 343.4 g/mol |

Synthesis

The synthesis of this compound often involves multi-step reactions starting from commercially available precursors. Microwave-assisted synthesis techniques have been noted for improving yields and reducing reaction times in similar compounds .

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of derivatives related to this compound. Studies indicate that compounds containing oxadiazole and thiophene rings exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Anticancer Properties

Research also suggests potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, specific oxadiazole derivatives demonstrated cytotoxic effects on human cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanism of action for the biological activity of these compounds includes:

- Inhibition of DNA Synthesis : Some derivatives interfere with DNA replication processes.

- Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups like fluorine can enhance oxidative stress in cells, leading to apoptosis .

Case Study 1: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of a series of oxadiazole derivatives against common pathogens. The results showed that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics, indicating a promising alternative for treating resistant infections .

Case Study 2: Anticancer Screening

In vitro tests were conducted on various cancer cell lines using a derivative similar to this compound. The study reported that the compound induced apoptosis in cervical cancer cells through mitochondrial pathways, suggesting its potential as an anticancer agent .

科学研究应用

Chemical Structure and Synthesis

This compound features a complex structure that includes a fluorophenyl group, a pyrrolidine moiety, and a thiophene-substituted oxadiazole ring. The synthesis typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular framework. For instance, the synthesis may utilize palladium-catalyzed coupling reactions to form the carbon-carbon bonds necessary for its complex structure .

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. A study highlighted that certain oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. Specifically, compounds with similar structural motifs to (4-Fluorophenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone have been shown to inhibit tumor growth effectively .

Antimicrobial Activity

The antifungal activity of related compounds has been documented, with some exhibiting high zones of inhibition against pathogenic fungi such as Aspergillus species. This suggests potential applications in treating fungal infections . The presence of the thiophene ring may contribute to enhanced antimicrobial properties due to its electron-rich nature.

Neuropharmacological Effects

Compounds containing pyrrolidine and oxadiazole moieties have been investigated for their neuropharmacological activities. Some studies report that these compounds can exhibit anticonvulsant properties, suggesting their potential use in treating epilepsy or other neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. For instance, modifications on the phenyl ring or variations in the thiophene substitution can significantly impact the potency and selectivity of these compounds against specific biological targets. Research has shown that para-substituted phenyl groups enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .

Case Study 1: Anticancer Activity

A recent study synthesized several oxadiazole derivatives and evaluated their anticancer properties against multiple cell lines. Among these, a compound structurally similar to this compound showed an IC50 value of 5.71 µM against breast cancer cells, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study demonstrated that these compounds exhibited significant inhibitory effects on various bacterial strains, suggesting their potential as lead candidates for antibiotic development .

Data Table: Summary of Biological Activities

化学反应分析

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole core is electrophilic at positions 3 and 5, enabling nucleophilic substitution and ring-opening reactions. Key observed reactions include:

Pyrrolidine Scaffold Modifications

The pyrrolidine ring undergoes functionalization at the nitrogen or carbon centers:

4-Fluorophenyl Group Reactivity

The electron-withdrawing fluorine substituent directs electrophilic substitution to meta positions:

Thiophene Moiety Reactivity

The thiophen-3-yl group participates in electrophilic substitutions and oxidations:

Cross-Reactivity Between Functional Groups

Interactions between the oxadiazole and thiophene moieties have been observed in analogous systems:

| Interaction | Conditions | Outcome | Source |

|---|---|---|---|

| Conformational Locking | DFT calculations (B3LYP/6-31G*) | Restricted rotation between oxadiazole and pyrrolidine | Computational studies show intramolecular H-bonding stabilizes specific conformers |

| Tautomerism | DMSO-d₆, 25°C (NMR) | Keto-enol tautomerism observed in oxadiazole-pyrrolidine hybrids | Dynamic equilibrium confirmed by variable-temperature NMR |

Key Research Findings:

-

Hydrolytic Stability : The oxadiazole ring resists hydrolysis at pH 7.4 (37°C, 24h) but degrades rapidly under strongly acidic (pH <2) or basic (pH >12) conditions.

-

Biological Compatibility : Thiophene-containing analogs show enhanced metabolic stability compared to furan derivatives in microsomal assays (t₁/₂ >60min) .

-

Catalytic Challenges : Fluorophenyl groups reduce Pd-catalyzed coupling yields by 15–20% compared to non-fluorinated analogs .

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of pyrrolidine, oxadiazole, and thiophene motifs. Below is a detailed comparison with analogous molecules:

Structural Analogues

a. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

- Key Differences: Replaces the 1,2,4-oxadiazole with a 1,2,4-triazole ring, altering hydrogen-bonding capacity. Incorporates a sulfonylphenyl group, enhancing hydrophilicity compared to the thiophene substituent. Uses a difluorophenyl ethanone group instead of a 4-fluorophenyl methanone.

- Implications : The triazole ring may confer stronger metal-binding properties, while the sulfonyl group could improve aqueous solubility but reduce membrane permeability.

b. [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

- Key Differences: Features a pyrazole ring fused to an indole system, contrasting with the pyrrolidine-oxadiazole core. The pyridine methanone group introduces aromaticity and basicity absent in the target compound.

- Implications : The indole-pyrazole system may enhance interactions with serotonin receptors, whereas the fluorophenyl group in the target compound could optimize selectivity for other targets.

c. 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

- Key Differences :

- A nucleotide-like structure with a pyrimidine ring and terpene-thioether substituent, diverging entirely from the target’s heterocyclic architecture.

- Includes protecting groups (e.g., tert-butyldimethylsilyl), which are absent in the target compound.

- Implications : The complexity of this analogue limits its bioavailability, whereas the target compound’s simpler structure may improve synthetic accessibility.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s moderate LogP (~2.8) suggests better membrane permeability than the triazole analogue but slightly lower than the pyrazole-indole derivative.

- Fluorination likely improves metabolic stability relative to non-fluorinated analogues.

常见问题

Q. What are the recommended synthetic routes for preparing (4-fluorophenyl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

- Oxadiazole formation : Reacting a nitrile derivative with hydroxylamine under reflux to form the 1,2,4-oxadiazole ring .

- Pyrrolidine functionalization : Introducing the thiophen-3-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .

- Methanone linkage : Coupling the 4-fluorophenyl group to the pyrrolidine nitrogen using acyl chloride intermediates or amide bond-forming reagents like EDCI/HOBt .

Critical Parameters : Monitor reaction temperature (60–100°C) and solvent polarity (e.g., ethyl acetate, DMF) to optimize yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to model the HOMO-LUMO gap, dipole moments, and electrostatic potential surfaces .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on the fluorophenyl and oxadiazole groups as pharmacophores .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data during structural validation?

Methodological Answer:

- Contradiction Scenario : Discrepancies in NMR splitting patterns for pyrrolidine protons.

- Resolution Steps :

Q. What strategies optimize the reaction yield of the 1,2,4-oxadiazole ring under varying conditions?

Methodological Answer:

Q. How do electronic effects of the 4-fluorophenyl and thiophen-3-yl groups influence biological activity?

Methodological Answer:

Q. What experimental limitations arise in stability studies of this compound, and how can they be mitigated?

Methodological Answer:

- Observed Limitations :

- Mitigation Strategies :

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。